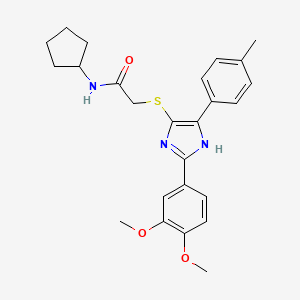![molecular formula C12H19NO B2514255 N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide CAS No. 2003860-22-6](/img/structure/B2514255.png)
N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a spirocyclic amide that has a unique structure, which makes it an interesting molecule for researchers to study.5]octan-6-ylmethyl)prop-2-enamide, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide is not fully understood. However, researchers have found that this compound inhibits the growth of cancer cells by inducing apoptosis (programmed cell death). This compound also inhibits the activity of various enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide in lab experiments is its potent antitumor activity. This compound can be used as a potential drug candidate for the treatment of various types of cancer. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which makes it difficult to produce in large quantities.
Zukünftige Richtungen
There are many future directions for research on N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide. One of the areas of research could be to investigate the mechanism of action of this compound in more detail. Another area of research could be to study the potential side effects of this compound and its safety profile. Additionally, researchers could investigate the potential use of this compound in combination with other drugs for the treatment of cancer. Finally, researchers could investigate the potential use of this compound in other fields, such as material science or organic synthesis.
Synthesemethoden
The synthesis of N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the reaction of spirocyclic amine with propargyl bromide in the presence of a base. This reaction results in the formation of N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide. Other methods for synthesizing this compound include the reaction of spirocyclic amine with propargyl alcohol or propargyl chloride.
Wissenschaftliche Forschungsanwendungen
N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have found that this compound has potent antitumor activity and can be used as a potential drug candidate for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
N-(spiro[2.5]octan-6-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-11(14)13-9-10-3-5-12(6-4-10)7-8-12/h2,10H,1,3-9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVRFPKWPJHHMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCC2(CC1)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-({Spiro[2.5]octan-6-yl}methyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[[6-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2514172.png)
![1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2514174.png)
![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2514175.png)

![1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2514179.png)
![2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B2514181.png)

![(6Ar,12aR)-9,12a-dihydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6,6a-dihydrochromeno[3,4-b]chromen-12-one](/img/structure/B2514185.png)



![N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2514193.png)

![3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride](/img/structure/B2514195.png)